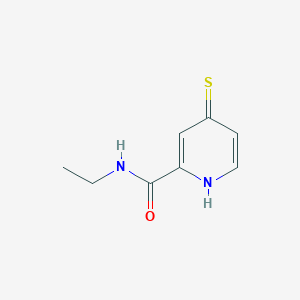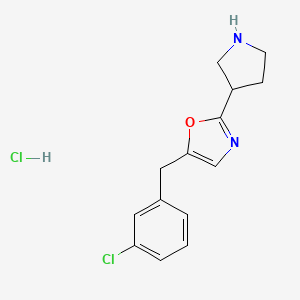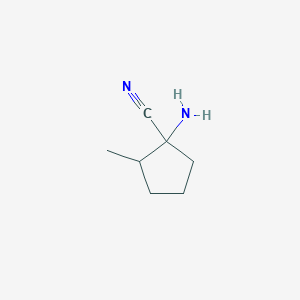![molecular formula C14H12N2O2 B12315627 2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B12315627.png)
2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-シアノ-2-[(4-メトキシフェニル)メトキシ]ピリジンは、ピリジン誘導体のクラスに属する有機化合物です。これは、ピリジン環にメトキシフェニル基が結合し、4位にシアノ基が存在することで特徴付けられます。
準備方法
合成経路と反応条件
4-シアノ-2-[(4-メトキシフェニル)メトキシ]ピリジンの合成は、通常、炭酸カリウムなどの塩基の存在下で、4-シアノピリジンと4-メトキシベンジルクロリドを反応させることにより行われます。 反応は、ジメチルホルムアミド(DMF)などの有機溶媒中、高温で行われ、目的物の生成が促進されます .
工業生産方法
この化合物の工業生産方法は、同様の合成経路に基づく場合がありますが、より大規模に行われます。連続フロー反応器の使用と最適化された反応条件により、生産プロセスの効率と収率が向上します。さらに、再結晶またはクロマトグラフィーなどの精製技術が用いられ、高純度の化合物が得られます。
化学反応の分析
反応の種類
4-シアノ-2-[(4-メトキシフェニル)メトキシ]ピリジンは、次のようなさまざまな化学反応を起こします。
酸化: メトキシ基は酸化されて対応するアルデヒドまたはカルボン酸を形成することができます。
還元: シアノ基はアミンまたは他の官能基に還元することができます。
置換: メトキシ基は、求核置換反応により他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、酸性条件下での過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH₄)やパラジウム炭素(Pd / C)などの触媒の存在下での水素ガス(H₂)などの還元剤が使用されます。
置換: エタノールなどの適切な溶媒中のナトリウムメトキシド(NaOMe)またはナトリウムエトキシド(NaOEt)などの求核剤が使用されます。
生成される主要な生成物
酸化: 4-(4-メトキシフェニル)ピリジン-4-カルボン酸の生成。
還元: 2-[(4-メトキシフェニル)メトキシ]ピリジン-4-アミンの生成。
置換: 2-[(4-置換フェニル)メトキシ]ピリジン-4-カルボニトリルの生成。
科学研究への応用
4-シアノ-2-[(4-メトキシフェニル)メトキシ]ピリジンは、いくつかの科学研究に応用されています。
化学: これは、より複雑な有機分子の合成における構成要素として使用されます。
生物学: これは、受容体リガンド相互作用の研究におけるリガンドとして役立ちます。
工業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
4-シアノ-2-[(4-メトキシフェニル)メトキシ]ピリジンの作用機序は、特定の分子標的との相互作用を伴います。メトキシフェニル基は、タンパク質中の芳香族残基とのπ-πスタッキング相互作用に関与する可能性があり、ピリジン環はアミノ酸側鎖との水素結合を形成する可能性があります。 これらの相互作用は、酵素または受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
- 2-(4-メトキシフェニル)ピリジン
- 2-メトキシ-4-メチルピリジン
- 2-ピリジンカルボニトリル
独自性
4-シアノ-2-[(4-メトキシフェニル)メトキシ]ピリジンは、ピリジン環にメトキシフェニル基とシアノ基の両方が存在するため、ユニークです。官能基のこの組み合わせにより、さまざまな用途に適した独特の化学的および生物学的特性が付与されます。
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)pyridine
- 2-Methoxy-4-methylpyridine
- 2-Pyridinecarbonitrile
Uniqueness
2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile is unique due to the presence of both a methoxyphenyl group and a carbonitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-13-4-2-11(3-5-13)10-18-14-8-12(9-15)6-7-16-14/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNLVGRHYMVNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)

![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)

![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)
![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)


![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)

![tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate](/img/structure/B12315620.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid](/img/structure/B12315629.png)
